2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoicacid
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Overview
Description
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a Michael addition with methyl acrylate, followed by hydrolysis and decarboxylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylpropanoic acid
- 3-Phenylpropanoic acid
- 4-Chlorophenylacetic acid
Highlighting Uniqueness
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .
Biological Activity
2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid, also known as a derivative of phenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid
- Molecular Formula : C16H15ClO2
- Molecular Weight : 274.75 g/mol
Anti-inflammatory Properties
Research indicates that 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid exhibits significant anti-inflammatory effects. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. Inhibition of COX results in reduced levels of inflammatory mediators, leading to alleviation of pain and swelling.
Analgesic Effects
The compound has also been studied for its analgesic properties. In various animal models, it has shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect is believed to be mediated through both peripheral and central mechanisms, including modulation of pain pathways in the central nervous system.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Study Reference |
---|---|---|
Anti-inflammatory | COX inhibition | |
Analgesic | Central and peripheral modulation | |
Antimicrobial | Inhibition of bacterial enzymes | |
Antioxidant | Scavenging free radicals |
Case Study: Analgesic Efficacy in Animal Models
In a study conducted on rodents, 2-(4-Chlorophenyl)-2-methyl-3-phenylpropanoic acid was administered at varying doses to evaluate its analgesic effects. Results indicated a dose-dependent reduction in pain response measured by the tail-flick test. The compound demonstrated significant analgesia at doses comparable to ibuprofen, suggesting its potential as an effective pain reliever.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Safety and Toxicology
While the compound shows promising biological activities, safety assessments are critical. Toxicological studies indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects observed in long-term studies. However, further research is necessary to fully understand its pharmacokinetics and potential toxicity in humans.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-methyl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(15(18)19,11-12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJKCHLLQFYGJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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